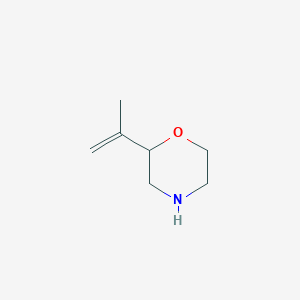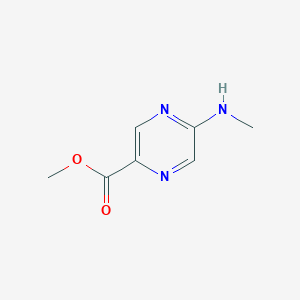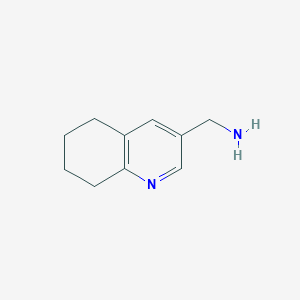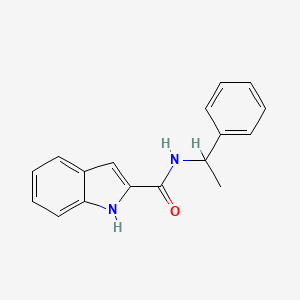
N-(1-phenylethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. This compound is characterized by the presence of an indole core substituted with a phenylethyl group and a carboxamide group. It is often considered a “privileged scaffold” within the drug discovery arena due to its versatile chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-(1-phenylethyl)-1H-indole-2-carboxamide involves the N-alkylation of indoles. This can be achieved through copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. The reaction is performed in the presence of copper iodide and potassium hydroxide, utilizing tri(p-tolyl)phosphine as a ligand . Another method involves the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol that is rapid and high-yielding .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Fischer indolisation–N-alkylation approach is particularly suitable for industrial applications due to its efficiency in terms of time, cost, yield, and labor .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-phenylethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into indolines.
Substitution: N-alkylation and other substitution reactions are common, where the indole nitrogen is substituted with different alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sodium hydride in solvents like DMF or THF are employed.
Major Products Formed
Oxidation: Oxindoles
Reduction: Indolines
Substitution: N-alkylated indoles
Applications De Recherche Scientifique
N-(1-phenylethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl maleimide
- N-(1-phenylethyl) maleimide
- N-(diphenylmethyl)-1-phenylethan-1-imine
Uniqueness
N-(1-phenylethyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-(1-phenylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c1-12(13-7-3-2-4-8-13)18-17(20)16-11-14-9-5-6-10-15(14)19-16/h2-12,19H,1H3,(H,18,20) |
Clé InChI |
LXOLJUFDIYRFOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)



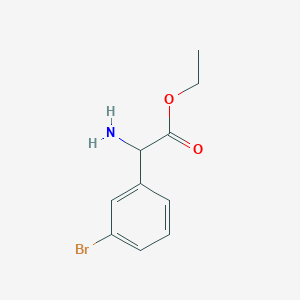

![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)

